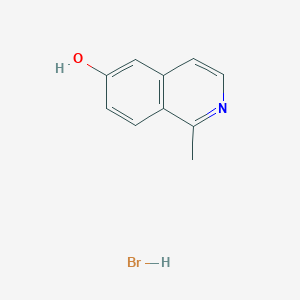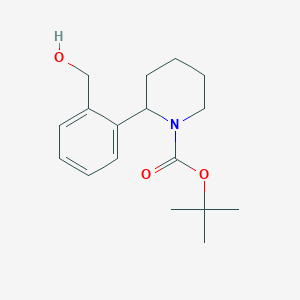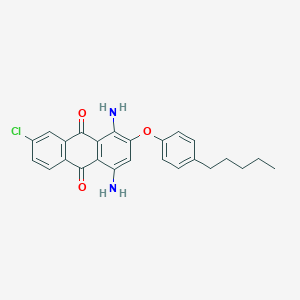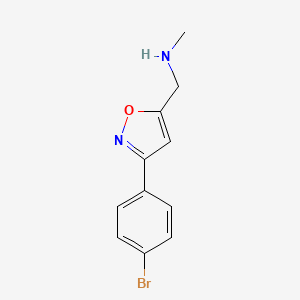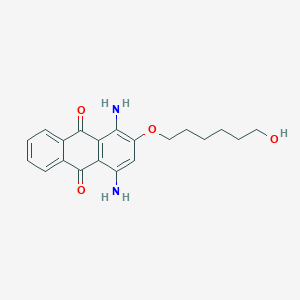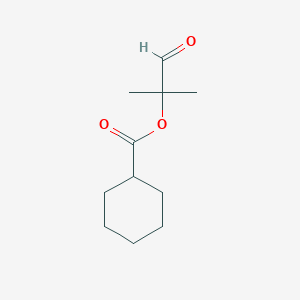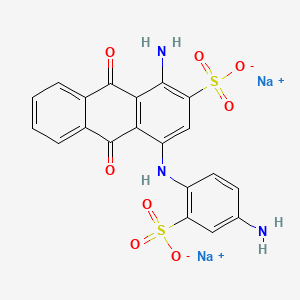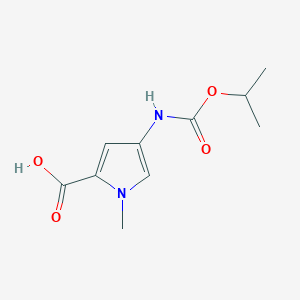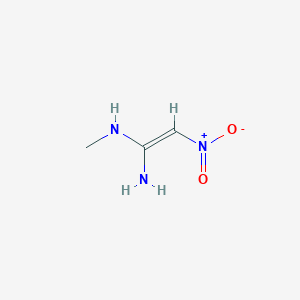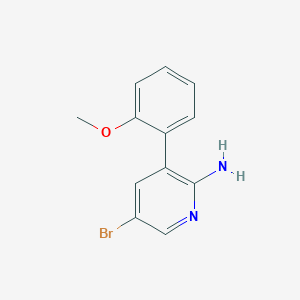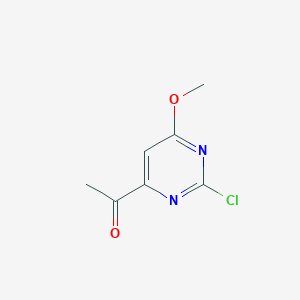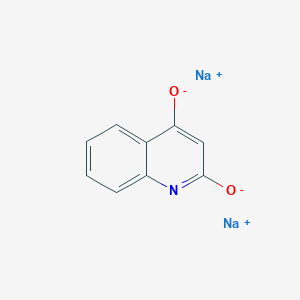
Disodium;quinoline-2,4-diolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;quinoline-2,4-diolate is a compound derived from quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives have gained significant attention due to their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
The synthesis of disodium;quinoline-2,4-diolate can be achieved through several methods. One common approach involves the reaction of quinoline-2,4-dione with sodium hydroxide under controlled conditions. This reaction typically requires the use of a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
Disodium;quinoline-2,4-diolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-2,4-dione, while reduction can produce quinoline-2,4-diol .
Aplicaciones Científicas De Investigación
Disodium;quinoline-2,4-diolate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various reactions . In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, this compound is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities . Additionally, it has applications in the industrial sector, where it is used in the production of dyes, pigments, and other chemical intermediates .
Mecanismo De Acción
The mechanism of action of disodium;quinoline-2,4-diolate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms . This inhibition is often achieved through the binding of this compound to the active site of the enzyme, preventing substrate binding and subsequent catalysis . Additionally, its anti-inflammatory effects are thought to be mediated through the modulation of signaling pathways involved in the inflammatory response .
Comparación Con Compuestos Similares
Disodium;quinoline-2,4-diolate can be compared with other quinoline derivatives, such as quinoline-2,4-dione and quinoline-2,4-diol. While these compounds share a similar core structure, this compound is unique due to the presence of disodium ions, which can influence its solubility and reactivity . Other similar compounds include quinoline-2,4-dione, which is primarily used in the synthesis of pharmaceuticals, and quinoline-2,4-diol, which has applications in the production of dyes and pigments .
Propiedades
Fórmula molecular |
C9H5NNa2O2 |
|---|---|
Peso molecular |
205.12 g/mol |
Nombre IUPAC |
disodium;quinoline-2,4-diolate |
InChI |
InChI=1S/C9H7NO2.2Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;/q;2*+1/p-2 |
Clave InChI |
RWJXPVCCOPVEHM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


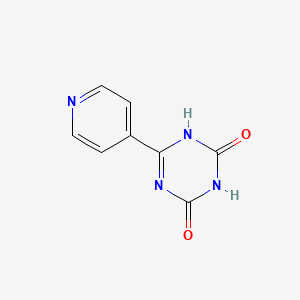
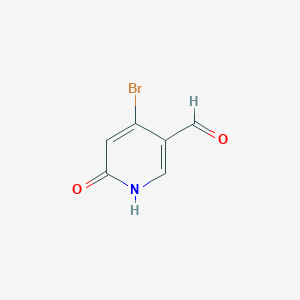
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
